molecular formula C20H19ClN2O4S B5817631 4-[2-Benzyl-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine

4-[2-Benzyl-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine

Cat. No.: B5817631
M. Wt: 418.9 g/mol
InChI Key: ACVQGVQEZYNQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Benzyl-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Benzyl-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[2-Benzyl-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[2-Benzyl-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[2-Benzyl-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Benzyl-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine is unique due to its specific structural features, such as the presence of both benzyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-[2-benzyl-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S/c21-16-6-8-17(9-7-16)28(24,25)19-20(23-10-12-26-13-11-23)27-18(22-19)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVQGVQEZYNQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=C(O2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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